YK-3-237

描述

YK 3-237 是一种化合物,以其作为沉默信息调节蛋白 1 (SIRT1) 的激活剂而闻名,SIRT1 是沉默信息调节蛋白家族成员之一。沉默信息调节蛋白参与各种细胞过程,包括衰老、转录和抗逆性。 YK 3-237 由于其对精子获能的潜在影响而被研究,精子获能是哺乳动物受精必不可少的过程 .

作用机制

YK 3-237 通过激活沉默信息调节蛋白 1 发挥作用,沉默信息调节蛋白 1 参与蛋白质的脱乙酰作用。这种激活会导致各种下游效应,包括蛋白质酪氨酸磷酸化增加以及细胞内 pH 值和钙水平的变化。 涉及的分子靶点和途径包括沉默信息调节蛋白家族及其相关的信号通路 .

生化分析

Biochemical Properties

YK-3-237 plays a role in biochemical reactions by interacting with enzymes and proteins. It is known to activate SIRT1, a deacetylase protein family member that regulates protein acetylation . In pig sperm capacitation-related events, this compound has been observed to increase protein tyrosine phosphorylation, an event associated with pig sperm capacitation .

Cellular Effects

This compound has been found to influence cell function in various ways. It has been reported to inhibit cell growth in a panel of leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines . In addition, this compound has been observed to induce acrosome reaction in capacitated spermatozoa .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits colchicine binding to tubulin in a concentration-dependent manner and tubulin polymerization . It also activates SIRT1 in a concentration-dependent manner and reduces acetylation of wild-type and mutant p53 in a SIRT1-dependent manner .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies involving pig spermatozoa. This compound treatment was found to triple the percentage of acrosome-reacted spermatozoa compared to the control .

准备方法

YK 3-237 的合成涉及多个步骤,包括制备源自喜树碱 A-4 的硼酸查耳酮类似物。反应条件通常涉及使用有机溶剂和催化剂,以促进所需产物的形成。 工业生产方法可能包括使用优化反应条件的大规模合成,以确保高产率和纯度 .

化学反应分析

科学研究应用

YK 3-237 有多种科学研究应用:

化学: 用作各种化学反应中的试剂,以研究其反应性和性质。

生物学: 研究其在精子获能和其他细胞过程中的作用。

医学: 由于其激活沉默信息调节蛋白 1,而沉默信息调节蛋白 1 参与衰老和抗逆性,因此具有潜在的治疗应用。

工业: 用于开发具有特定性质的新材料和化合物.

相似化合物的比较

与 YK 3-237 类似的化合物包括其他沉默信息调节蛋白激活剂,如白藜芦醇和 SRT1720。与这些化合物相比,YK 3-237 对精子获能和蛋白质乙酰化模式显示出独特的影响。 其与沉默信息调节蛋白 1 的特异性相互作用以及由此产生的生化变化使其成为研究和潜在治疗应用的有价值化合物 .

属性

IUPAC Name |

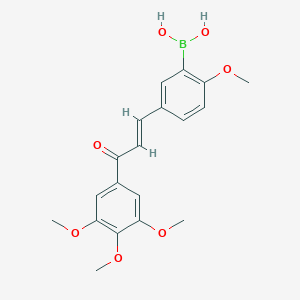

[2-methoxy-5-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BO7/c1-24-16-8-6-12(9-14(16)20(22)23)5-7-15(21)13-10-17(25-2)19(27-4)18(11-13)26-3/h5-11,22-23H,1-4H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNGHUAJAODDJA-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=C(C=CC(=C1)/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of YK-3-237?

A1: this compound functions as a direct activator of the enzyme SIRT1 [, , ]. This activation enhances SIRT1's deacetylase activity, leading to the deacetylation of target proteins. One crucial target is mutant p53 (mtp53), a common oncogenic protein in several cancers [].

Q2: How does this compound impact mtp53 and what are the downstream effects?

A2: this compound promotes the deacetylation of mtp53, which subsequently triggers a reduction in mtp53 protein levels []. This decrease in mtp53 allows for the upregulation of WTp53-target genes, such as PUMA and NOXA, which are involved in promoting apoptosis [].

Q3: What are the observed effects of this compound on cell proliferation and survival in cancer cells?

A3: Studies have shown that this compound exhibits anti-proliferative effects, particularly in triple-negative breast cancer (TNBC) cells harboring mtp53 []. This anti-proliferative effect is linked to the induction of PARP-dependent apoptotic cell death and cell cycle arrest at the G2/M phase in these cells [].

Q4: Beyond cancer, has this compound demonstrated activity in other cell types?

A4: Research indicates that this compound can influence cellular metabolism. In mouse Sertoli cells, this compound modulated mitochondrial function, seemingly favoring oxidative phosphorylation []. This metabolic shift was accompanied by increased glucose consumption and lactate production, suggesting an enhancement of glycolytic flow, a process important for spermatogenesis [].

Q5: Are there any concerns regarding potential adverse effects of this compound?

A5: While this compound shows promise in targeting cancer cells, research suggests potential concerns. Studies using a murine model of renal fibrosis revealed that administration of SRT1720, another SIRT1 activator, exacerbated renal fibrosis []. This effect was attributed to the activation of EGFR and PDGFR signaling pathways in renal interstitial fibroblasts [, ]. It remains to be seen whether this compound shares a similar effect on renal fibrosis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)

![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)

![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)

![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)